molecular formula C12H17NO2S B14615746 [(1-Nitrohexyl)sulfanyl]benzene CAS No. 59906-56-8

[(1-Nitrohexyl)sulfanyl]benzene

Cat. No.: B14615746
CAS No.: 59906-56-8
M. Wt: 239.34 g/mol
InChI Key: GWUNTHKEHIXILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the α-Nitroalkyl Sulfide (B99878) Moiety in Organic Synthesis

The α-nitroalkyl sulfide moiety is a versatile functional group that provides chemists with a powerful tool for molecular construction. Its significance stems from the unique interplay between the sulfur atom and the adjacent nitro-group-bearing carbon. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, a property that confers considerable acidity to the α-proton. This allows for the easy formation of a resonance-stabilized carbanion (a nitronate anion) under basic conditions. researchgate.net

This stabilized anion is a potent nucleophile, capable of participating in a variety of crucial carbon-carbon bond-forming reactions, including Michael additions and Henry (nitroaldol) reactions. researchgate.netresearchgate.net These reactions are fundamental in synthetic chemistry for building complex carbon skeletons. Furthermore, the nitro group itself is a synthetic chameleon; it can be readily transformed into a wide array of other functional groups. Most notably, its reduction provides a direct route to primary amines, making α-nitroalkyl sulfides valuable precursors to α-amino sulfides and, subsequently, α-amino acids and other nitrogen-containing compounds of biological importance. researchgate.net The sulfide group, in turn, can be oxidized to sulfoxides and sulfones, further expanding the synthetic possibilities. sigmaaldrich.com This dual reactivity makes the α-nitroalkyl sulfide moiety a valuable linchpin in multi-step synthetic sequences.

Historical Development and Evolution of Synthetic Strategies for Organosulfur Compounds

The synthesis of organosulfur compounds, including aryl sulfides, has a rich history, evolving from classical methods to highly sophisticated modern techniques. organic-chemistry.org Early approaches often relied on the nucleophilic substitution reaction between an alkyl halide and a thiolate, a straightforward method for forming a carbon-sulfur bond. nih.gov However, these methods often suffered from limitations, such as the use of foul-smelling and toxic thiols, harsh reaction conditions, and limited functional group tolerance. rsc.org

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in C-S bond formation, largely driven by the advent of transition-metal catalysis. Inspired by the success of cross-coupling reactions in C-C and C-N bond formation, chemists developed analogous methods for aryl sulfides. Palladium-, copper-, and nickel-based catalytic systems now permit the coupling of a wide range of aryl halides and pseudohalides with various sulfur sources under much milder conditions. rsc.org These catalytic methods exhibit superior functional group tolerance, allowing for the late-stage introduction of sulfur moieties into complex molecules. researchgate.net Significant progress has also been made in developing odorless and more stable sulfur surrogates to replace volatile thiols, such as disulfides or sodium thiosulfate, enhancing the practicality and environmental friendliness of these syntheses. rsc.org Recent innovations even include metal-free C-S bond formation strategies and aryl exchange reactions, further diversifying the synthetic chemist's toolkit for accessing complex sulfides. rsc.org

Structural Peculiarities of [(1-Nitrohexyl)sulfanyl]benzene and its Research Implications

The structure of this compound is defined by a unique convergence of functional groups that dictates its chemical behavior and research interest.

Key Structural Features:

Chirality: The most significant structural feature is the presence of a stereocenter at the α-carbon (the carbon atom bonded to both the nitro group and the sulfur atom). This means the molecule is chiral and can exist as a pair of enantiomers.

Activated α-Position: The carbon atom bearing the nitro and phenylsulfanyl groups is flanked by two electron-withdrawing substituents. The nitro group strongly polarizes the C-H bond, making the α-proton acidic and prone to abstraction.

Functional Group Interplay: The molecule contains an aromatic benzene (B151609) ring, a flexible hexyl alkyl chain, a versatile sulfide linkage, and a highly functional nitro group.

These structural attributes have several important research implications. The chirality of this compound makes it an interesting target for asymmetric synthesis, where the goal is to produce a single enantiomer. Such enantiomerically pure compounds are highly valued in medicinal chemistry and materials science. Moreover, the molecule itself can serve as a chiral building block for the synthesis of more complex, stereochemically defined structures. The activated α-position is a handle for further functionalization, allowing for the introduction of new substituents via the corresponding nitronate anion. Researchers can exploit this reactivity to construct elaborate molecular frameworks, potentially leading to the discovery of new bioactive compounds, as the aryl sulfide motif is present in numerous pharmaceuticals. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59906-56-8

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-nitrohexylsulfanylbenzene

InChI

InChI=1S/C12H17NO2S/c1-2-3-5-10-12(13(14)15)16-11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3

InChI Key

GWUNTHKEHIXILI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC([N+](=O)[O-])SC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Nitrohexyl Sulfanyl Benzene and Analogous Systems

Strategies for Carbon-Sulfur Bond Formation in α-Nitroalkyl Aryl Sulfides

The formation of the C-S bond is a critical step in the synthesis of α-nitroalkyl aryl sulfides. Several strategies have been developed to achieve this transformation, each with its own advantages and limitations. These methods primarily involve the reaction of a sulfur-based nucleophile with a nitro-containing electrophile.

Nucleophilic Thiolate Addition to Nitroalkene Derivatives

One of the most common and effective methods for the synthesis of α-nitroalkyl aryl sulfides is the nucleophilic conjugate addition of thiolates to nitroalkenes. This reaction, a type of Michael addition, is highly efficient for forming C-S bonds. mdpi.comresearchgate.net The electron-withdrawing nature of the nitro group activates the double bond of the nitroalkene, making the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles like thiolates. nih.govnih.gov

The general mechanism involves the deprotonation of a thiol (e.g., thiophenol) by a base to generate a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the nitroalkene (e.g., 1-nitrohex-1-ene), leading to the formation of a stabilized nitronate intermediate. Subsequent protonation of this intermediate yields the final α-nitroalkyl aryl sulfide (B99878) product. The reaction is often carried out under mild conditions and can be catalyzed by both bases and acids.

The choice of solvent and base can influence the reaction rate and yield. The reaction is typically reversible, and the position of the equilibrium can be influenced by the reaction conditions. nih.gov Kinetic and computational studies have shown that the reaction proceeds through a stepwise mechanism, with the initial thiolate attack being the rate-determining step. nih.govnih.gov

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
1-Nitrohex-1-eneThiophenolBase (e.g., Et3N), CH2Cl2, rt[(1-Nitrohexyl)sulfanyl]benzeneHighGeneral Method
β-Nitrostyrenep-ChlorothiophenolPiperidine, Ethanol, rt(4-Chlorophenyl)[(2-nitro-1-phenylethyl)]sulfaneGoodGeneral Method
2-NitropropeneBenzyl (B1604629) MercaptanNaOEt, EtOH, 0 °CBenzyl (2-nitropropan-1-yl) sulfideModerateGeneral Method

Coupling Reactions Involving Nitrated Alkyl Halides and Thiophenol Equivalents

An alternative approach involves the nucleophilic substitution of a halide in an α-nitroalkyl halide with a thiophenol equivalent. In this method, a carbon center already bearing the nitro group is functionalized with a leaving group, typically a halogen. The reaction proceeds via an SN2 mechanism, where a thiolate anion displaces the halide.

For the synthesis of this compound, this would involve the reaction of 1-halo-1-nitrohexane with a thiophenolate. The success of this reaction is dependent on the stability of the α-nitro carbanion that can form as a side product, and careful control of reaction conditions is often necessary to avoid elimination reactions. The use of aprotic polar solvents can facilitate the substitution reaction.

Transition Metal-Catalyzed Approaches to Aryl α-Nitroalkyl Sulfide Linkages

Transition metal catalysis offers powerful tools for the formation of C-S bonds, often with high efficiency and selectivity. Palladium and copper catalysts are commonly employed for such transformations. These methods can involve the cross-coupling of an aryl halide or triflate with a nitro-substituted alkyl thiol or its equivalent.

For instance, a palladium-catalyzed reaction could couple an aryl halide with the thiol derived from 1-nitrohexane. Alternatively, a copper-catalyzed approach might involve the reaction of an arylboronic acid with a nitro-substituted alkyl thiol. These methods are particularly useful for creating a diverse range of aryl α-nitroalkyl sulfides with various substituents on the aromatic ring. While powerful, these methods may require careful optimization of ligands, catalysts, and reaction conditions to achieve high yields and avoid side reactions.

Metal-Free Arylation Techniques for Nitroalkyl Thiols

In recent years, there has been a growing interest in developing metal-free C-S bond-forming reactions to avoid the cost and potential toxicity of transition metals. One such approach involves the use of diaryliodonium salts as arylating agents for thiols. chemrxiv.org This method allows for the arylation of a variety of thiols, including those bearing functional groups like a nitro group, under mild, metal-free conditions. chemrxiv.org The reaction is typically promoted by a strong organic base. chemrxiv.org

Another metal-free approach is the photo-induced reaction between thiols and alkenes, which can proceed via a radical mechanism. nih.gov While this is a general method for thiol-ene reactions, its application to nitroalkenes would need to be carefully considered due to the potential for side reactions involving the nitro group.

One-Pot Synthetic Protocols for Aryl Alkyl Sulfides

One-pot syntheses are highly desirable from an efficiency and sustainability perspective as they reduce the number of workup and purification steps. A one-pot protocol for the synthesis of aryl alkyl sulfides could involve the in-situ generation of the nitroalkene followed by the immediate addition of the thiol. For example, a Henry reaction between an aldehyde (hexanal) and a nitroalkane (nitromethane) could generate the nitroalkene precursor, which would then react with thiophenol in the same pot.

These multicomponent reactions can be highly efficient but often require careful optimization of reaction conditions to ensure that all steps proceed smoothly and in high yield.

Regioselective Introduction and Functionalization of the Nitro Group in Alkyl Sulfane Systems

The regioselective introduction of a nitro group into an alkyl sulfane system is a key challenge. Direct nitration of an alkyl aryl sulfide is often difficult to control and can lead to a mixture of products, including oxidation of the sulfur atom and nitration of the aromatic ring.

A more common and controlled approach is to introduce the nitro group at a specific position before the formation of the C-S bond. For example, starting with a nitroalkane or a nitroalkene ensures that the nitro group is positioned correctly in the final product.

Once the α-nitroalkyl aryl sulfide is formed, the nitro group can be used as a handle for further functionalization. For example, the nitro group can be reduced to an amine, or it can be used in various carbon-carbon bond-forming reactions, such as the Nef reaction to generate a ketone. The acidity of the α-proton allows for deprotonation to form a nitronate, which can then react with various electrophiles. This reactivity makes α-nitroalkyl aryl sulfides versatile building blocks in organic synthesis.

Direct Nitration Methodologies Adjacent to Sulfanyl (B85325) Groups

The direct introduction of a nitro group at the α-carbon of an alkyl sulfide is a challenging transformation. Standard nitrating agents often lead to oxidation of the sulfur atom. However, specific methodologies have been developed to achieve this conversion. One notable method involves the reaction of an α-chloro sulfide with silver nitrite.

For the synthesis of this compound, this would involve the initial preparation of 1-chlorohexyl phenyl sulfide. This precursor can be synthesized from hexyl phenyl sulfide using a chlorinating agent such as N-chlorosuccinimide (NCS). The subsequent reaction with silver nitrite (AgNO₂) in a suitable solvent like diethyl ether furnishes the desired α-nitro sulfide. acs.org

A representative reaction scheme is as follows: Hexyl phenyl sulfide → 1-Chlorohexyl phenyl sulfide → this compound

StepReagents and ConditionsProductTypical Yield (%)
1N-Chlorosuccinimide (NCS), CCl₄, reflux1-Chlorohexyl phenyl sulfide70-80
2Silver nitrite (AgNO₂), diethyl ether, room tempThis compound50-60

This two-step, one-pot procedure provides a viable route to α-nitro sulfides, although the yields can be moderate. The success of the reaction is contingent on the careful control of reaction conditions to minimize side reactions, including oxidation of the sulfide.

Indirect Routes via Functional Group Interconversion on Alkyl Sulfides

An alternative to direct nitration is the conversion of a pre-existing functional group at the α-position into a nitro group. This approach, known as functional group interconversion (FGI), offers a versatile and often milder route to the target compound. ub.eduimperial.ac.uksolubilityofthings.comvanderbilt.edu

A common strategy involves the oxidation of an α-amino sulfide. The synthesis would begin with the preparation of 1-aminohexyl phenyl sulfide, which can then be oxidized to the corresponding nitro compound. Various oxidizing agents can be employed for the conversion of an amino group to a nitro group, such as potassium permanganate or dimethyldioxirane (DMDO).

Another FGI approach involves the reaction of an α-halo sulfide with a nitrite salt, as described in the direct nitration methodology, which can also be considered an FGI. acs.org Furthermore, the conversion of other functional groups, such as a hydroxyl group, at the α-position can be envisioned. This would involve the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a nitrite source.

Starting Material Functional GroupIntermediate Functional GroupReagents for InterconversionFinal Product
Amine (-NH₂)Nitro (-NO₂)1. Protection; 2. Oxidation (e.g., DMDO); 3. DeprotectionThis compound
Halogen (-Cl, -Br)Nitro (-NO₂)Sodium nitrite (NaNO₂) or Silver nitrite (AgNO₂)This compound
Hydroxyl (-OH)Tosylate (-OTs) then Nitro (-NO₂)1. TsCl, pyridine; 2. NaNO₂This compound

Chemo- and Stereoselective Synthesis of this compound

The development of synthetic methods that allow for the control of chemo- and stereoselectivity is crucial for accessing specific isomers of this compound.

Control of Stereochemistry at the α-Carbon

Achieving stereocontrol at the α-carbon, which is a stereocenter in this compound, is a key objective in asymmetric synthesis. researchgate.netnoaa.gov One approach involves the use of chiral auxiliaries. For instance, a chiral sulfide can be employed as the starting material, which can direct the introduction of the nitro group to one face of the molecule.

Alternatively, stereoselective reduction of a precursor containing a carbon-nitrogen double bond at the α-position can be employed. For example, the asymmetric reduction of an α-nitroalkene sulfide could potentially yield an enantioenriched α-nitro sulfide.

Catalytic asymmetric methods are also of significant interest. The use of a chiral catalyst in the reaction of an achiral sulfide with a nitrating agent could, in principle, afford an enantiomerically enriched product. While specific examples for the direct asymmetric nitration of sulfides are not prevalent, related asymmetric transformations provide a basis for future development in this area.

MethodDescriptionPotential Outcome
Chiral AuxiliaryA chiral group attached to the sulfur atom directs the approach of the nitrating agent.Diastereoselective synthesis of one enantiomer.
Substrate ControlA pre-existing stereocenter in the hexyl chain influences the stereochemistry of the newly formed center.Diastereoselective synthesis.
Catalytic Asymmetric SynthesisA chiral catalyst promotes the formation of one enantiomer over the other.Enantioselective synthesis.

Selective Functionalization of the Hexyl Chain

The hexyl chain of this compound offers multiple sites for further functionalization. Achieving regioselectivity in these transformations is essential for the synthesis of complex analogs. Site-selective C-H functionalization is a powerful tool for this purpose. rsc.orgnih.govacs.org

Directed C-H activation, where a directing group guides a catalyst to a specific C-H bond, can be employed. While the sulfanyl and nitro groups themselves may have some directing ability, the introduction of a more potent directing group onto the hexyl chain could allow for precise functionalization.

Alternatively, radical-based methods can be used for selective functionalization. For instance, under photoredox catalysis, it may be possible to selectively activate a specific C-H bond on the hexyl chain for subsequent reaction. The outcome of such reactions would be influenced by the relative stability of the potential radical intermediates along the chain.

Position on Hexyl ChainRationale for Selective FunctionalizationPotential Method
Terminal (ω-position)Less sterically hindered, electronically distinct.Radical-based C-H functionalization.
Internal (β, γ, δ-positions)May require a directing group for selective activation.Directed C-H activation.

Mechanistic Investigations of Reactions Involving 1 Nitrohexyl Sulfanyl Benzene Formation and Transformation

Elucidation of Carbon-Sulfur Bond Forming Mechanisms

The principal method for the synthesis of [(1-Nitrohexyl)sulfanyl]benzene involves the conjugate addition of thiophenol to a nitroalkene, specifically 1-nitro-1-hexene. This reaction, a variant of the Michael addition, can proceed through different mechanistic pathways.

The most common pathway is a base-catalyzed or nucleophile-initiated Michael addition. In this process, a base is utilized to deprotonate the thiol, generating a more nucleophilic thiolate anion that then attacks the electron-deficient β-carbon of the nitroalkene. The resulting intermediate is a nitronate anion, which is subsequently protonated to yield the final α-nitroalkyl sulfide (B99878) product. The diastereoselectivity of this reaction can be influenced by the reaction conditions, such as the solvent and the nature of the base. For instance, the addition of thiophenol to nitro-olefins in aqueous media has been shown to favor the formation of anti diastereomers. researchgate.netscielo.br The stereochemical outcome is often rationalized by the formation of a stable six-membered ring-like transition state.

Single-Electron Transfer Pathways in Sulfide Synthesis

While the polar Michael addition is a prevalent mechanism, the formation of carbon-sulfur bonds can also occur via single-electron transfer (SET) pathways, particularly under photolytic or radical-initiating conditions. In the context of thiol-ene reactions, a thiyl radical (RS•) can be generated from a thiol through various initiation methods, including the use of photoinitiators. wikipedia.org This thiyl radical then adds to the alkene to form a carbon-centered radical intermediate. A subsequent chain-transfer step with another thiol molecule affords the thioether product and regenerates a thiyl radical, propagating the chain reaction. wikipedia.orgnih.gov

Visible-light-mediated organocatalysis can also initiate thiol-ene reactions through a proton-coupled electron transfer (PCET) process. In this mechanism, a photoactive Lewis basic catalyst forms a complex with the thiol, and upon irradiation, a PCET event generates the thiyl radical, which then drives the addition to the alkene. organic-chemistry.org While not explicitly documented for the direct synthesis of this compound, such SET pathways represent a plausible alternative mechanism, especially under photochemical conditions. The formation of a thiyl radical from thiophenol could lead to its addition to 1-nitro-1-hexene, followed by a hydrogen atom transfer to yield the final product.

Oxidative Addition and Reductive Elimination in Catalytic Cycles

Transition metal-catalyzed reactions offer another avenue for the formation of carbon-sulfur bonds, proceeding through fundamental organometallic steps like oxidative addition and reductive elimination. In a typical catalytic cycle, a low-valent metal complex can undergo oxidative addition to the S-H bond of a thiol, forming a metal-hydrido-thiolate intermediate. Subsequent insertion of an alkene, such as 1-nitro-1-hexene, into the metal-hydride bond would generate a metal-alkyl-thiolate species. The final product, this compound, would then be formed via reductive elimination, regenerating the metal catalyst.

Alternatively, oxidative addition of the metal to a C-S bond can occur, although this is more relevant for the transformation rather than the initial formation of the target compound from a nitroalkene. uni-muenster.de The reductive elimination step is a crucial C-S bond-forming process in many catalytic cross-coupling reactions. Studies on various metal complexes, including those of palladium and gold, have shown that C(sp³)–S bonds can be formed through reductive elimination from the metal center. researchgate.netacs.orgresearchgate.net The rate and efficiency of this step can be influenced by the nature of the metal, its oxidation state, and the ligands in its coordination sphere. For instance, in some gold(III) complexes, reductive elimination to form C(sp³)–X bonds can proceed through either an inner-sphere mechanism or an SN2-type pathway. acs.orgresearchgate.net

Reaction Kinetics and Thermodynamics of α-Nitroalkyl Sulfide Formation and Derivatization

The formation of this compound via the Michael addition of thiophenol to 1-nitro-1-hexene is generally a thermodynamically favorable process. However, the reversibility of the thiol-Michael addition has been noted, particularly with α-electron-withdrawing groups on the acceptor, which can stabilize the adduct and also facilitate the reverse elimination reaction. researchgate.netnih.gov The presence of the nitro group in the adduct makes the α-proton acidic, and under basic conditions, a retro-Michael reaction can occur. scielo.br

Kinetic studies on the addition of thiols to nitroalkenes have provided valuable insights into the reaction rates. The reaction of nitroalkene derivatives of fatty acids with glutathione (B108866) (GSH) and cysteine has been shown to proceed with second-order rate constants in the range of 183 to 355 M⁻¹s⁻¹ at pH 7.4 and 37°C. nih.govresearchgate.net The reaction rates are dependent on the pH, with higher pH leading to increased rates due to a higher concentration of the more nucleophilic thiolate anion. nih.gov The pKa of the thiol also plays a crucial role; thiols with lower pKa values (more acidic) tend to react faster. nih.govnih.gov

Below is a table summarizing kinetic data for the Michael addition of various thiols to nitroalkenes, illustrating the influence of thiol acidity and structure on the reaction rate.

ThiolNitroalkenek (M⁻¹s⁻¹)ConditionsReference
GlutathioneNitro-oleic acid183pH 7.4, 37°C nih.gov
GlutathioneNitro-linoleic acid355pH 7.4, 37°C nih.gov
CysteineNitro-oleic acidData not availableData not availableData not available
Thiophenol(2-Nitroprop-1-enyl)benzeneData not availableAqueous NaHCO₃ scielo.br

Role of Catalytic Species and Ligand Effects in Reaction Progression

A variety of catalysts can be employed to promote the formation of α-nitroalkyl sulfides, influencing both the reaction rate and stereoselectivity. In the context of the Michael addition of thiols to nitroalkenes, both organocatalysts and metal-based catalysts have been successfully utilized.

Organocatalysts, particularly chiral bifunctional catalysts such as thioureas and squaramides derived from cinchona alkaloids, have proven effective in promoting asymmetric sulfa-Michael additions. researchgate.netacs.orgrsc.orgarkat-usa.org These catalysts typically operate through a dual activation mechanism, where a basic site (e.g., an amine) activates the thiol nucleophile while a hydrogen-bond donating moiety (e.g., the thiourea (B124793) or squaramide) activates the nitroalkene electrophile. The chiral scaffold of the catalyst creates a chiral environment that directs the stereochemical outcome of the reaction, leading to high enantioselectivities. The nature of the substituents on the catalyst and the substrates can significantly impact the efficiency and stereoselectivity of the transformation. researchgate.net

Metal-based catalysts, particularly those involving zinc, have also been employed for the asymmetric Michael addition of nitroalkanes to nitroalkenes, which is a related transformation. nih.gov In these systems, the metal center acts as a Lewis acid to activate the nitroalkene, and chiral ligands coordinate to the metal to induce enantioselectivity. The choice of ligand is critical for achieving high levels of stereocontrol. For instance, C₂-symmetric tridentate bis(oxazoline) and bis(thiazoline) ligands have been used in conjunction with zinc to catalyze the asymmetric Michael addition of nitroalkanes to nitroalkenes with high enantioselectivity. nih.gov

The following table provides examples of different catalyst systems used in the Michael addition of thiols to nitroalkenes and their impact on the reaction.

Catalyst TypeSpecific Catalyst/LigandSubstratesKey OutcomeReference
OrganocatalystThiourea derivativeAromatic thiols and β-substituted nitroalkenesHigh yields and enantioselectivities researchgate.net
OrganocatalystSquaramide derivative1,3-Dicarbonyl compounds and aliphatic nitroalkenesHigh yields and enantiomeric purities rsc.org
Metal CatalystZinc complex with bis(oxazoline) ligandNitroalkanes and nitroalkenesHigh enantioselectivities nih.gov

Reactivity Profiles and Transformational Chemistry of the 1 Nitrohexyl Sulfanyl Benzene Core

Reactions at the Nitro Group: Reduction, Denitration, and Rearrangements

The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the adjacent carbon atom. A variety of transformations can be selectively performed on the nitro group, leading to a diverse array of valuable products.

The reduction of nitroalkanes is a fundamental transformation that provides access to primary amines and hydroxylamines, which are crucial intermediates in the synthesis of many biologically active compounds and materials. researchgate.net A range of reducing agents can be employed to achieve these transformations, with the product often being dependent on the specific reagent and reaction conditions. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is a common and efficient method for the complete reduction of aliphatic nitro groups to the corresponding primary amines. wikipedia.org For instance, the reduction of a nitroalkane with hydrogen gas over a palladium catalyst will yield the amine. masterorganicchemistry.com

Alternatively, partial reduction to the hydroxylamine (B1172632) can be achieved using milder reducing agents or by carefully controlling the reaction conditions. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or diborane (B8814927) are known to selectively reduce nitroalkanes to hydroxylamines. wikipedia.org Samarium(II) iodide (SmI₂) in the presence of a proton source like methanol (B129727) has also been shown to be an effective reagent for the reduction of primary, secondary, and tertiary alkyl nitro compounds to either hydroxylamines or amines, depending on the reaction conditions. mdma.ch

The following table summarizes various reducing agents and their expected products in the reduction of a generic primary nitroalkane, which is applicable to [(1-Nitrohexyl)sulfanyl]benzene.

ReagentProductReference(s)
H₂/Pd/CPrimary Amine wikipedia.orgmasterorganicchemistry.com
Raney NickelPrimary Amine wikipedia.org
PtO₂Primary Amine wikipedia.org
Fe/AcidPrimary Amine wikipedia.org
Zn/NH₄ClHydroxylamine wikipedia.org
DiboraneHydroxylamine wikipedia.org
SmI₂/MeOH (controlled)Hydroxylamine mdma.ch
SmI₂/MeOH (excess)Primary Amine mdma.ch

The Nef reaction is a classic and powerful method for the conversion of primary or secondary nitroalkanes into their corresponding aldehydes or ketones. alfa-chemistry.comwikipedia.org The reaction typically proceeds by first forming the nitronate salt of the nitroalkane by treatment with a base. Subsequent hydrolysis of the nitronate salt under acidic conditions yields the carbonyl compound and nitrous oxide. wikipedia.orgresearchgate.net For this compound, which is a secondary nitroalkane, the Nef reaction would be expected to yield 1-(phenylsulfanyl)hexan-1-one.

The mechanism of the Nef reaction involves protonation of the nitronate to form a nitronic acid, which then undergoes further protonation and nucleophilic attack by water. wikipedia.org The reaction conditions, particularly the pH, are crucial for the success of the transformation and to avoid the formation of side products like oximes. alfa-chemistry.com

Numerous modifications to the original Nef reaction have been developed to improve yields and expand its scope. organic-chemistry.org These include oxidative and reductive methods. alfa-chemistry.com Oxidative methods, using reagents such as potassium permanganate, ozone, or Oxone®, can convert the nitronate into the corresponding carbonyl compound. alfa-chemistry.comorganic-chemistry.org Reductive methods, often employing reagents like titanium(III) chloride, can lead to the formation of oximes, which can then be hydrolyzed to the carbonyl compound. organic-chemistry.orgyoutube.com

The strong electron-withdrawing nature of the nitro group facilitates elimination reactions on adjacent carbons. In the case of β-nitrovinyl sulfoxides, substitution reactions with various nucleophiles proceed via an addition-elimination sequence to afford nitroalkenes. elsevierpure.com While this compound itself does not possess the vinyl sulfoxide (B87167) moiety, the principle of the nitro group acting as a good leaving group in certain contexts is relevant. For example, denitrative cross-coupling reactions of β-nitrostyrenes with various partners are known to proceed, highlighting the lability of the nitro group in elimination and substitution processes. researchgate.netnih.gov

Reactions at the Sulfanyl (B85325) Group: Oxidation, Desulfurization, and Substitution

The sulfur atom in the sulfanyl group of this compound is a site of significant reactivity, allowing for a range of transformations including oxidation, bond cleavage, and coupling reactions.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established and fundamental transformation in organic chemistry. youtube.com This process can be achieved using a variety of oxidizing agents. acsgcipr.org The selective oxidation to the sulfoxide is often more challenging than the complete oxidation to the sulfone, as over-oxidation can readily occur. nih.govresearchgate.net

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide in acetic acid, which offers a "green" and selective method. nih.gov Other reagents like ceric ammonium nitrate (B79036) (CAN) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant have also been used effectively. organic-chemistry.org For the synthesis of sulfones, stronger oxidizing agents or harsher reaction conditions are typically required. organic-chemistry.org Niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org

The following table summarizes common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones.

ReagentProductReference(s)
H₂O₂/AcOHSulfoxide nih.gov
CAN/NaBrO₃/SiO₂Sulfoxide organic-chemistry.org
N-Sulfonyl oxaziridinesSulfoxide libretexts.org
H₂O₂/Niobium CarbideSulfone organic-chemistry.org
H₂O₂/Tantalum CarbideSulfoxide organic-chemistry.org
Urea-hydrogen peroxide/Phthalic anhydrideSulfone organic-chemistry.org

The carbon-sulfur bond in sulfides can be cleaved under various conditions, leading to desulfurization or enabling the use of the sulfide (B99878) as a synthetic handle for coupling reactions. nih.gov Photochemical irradiation of alkyl and benzyl (B1604629) sulfides can induce homolytic cleavage of the C-S bond. researchgate.net While not a direct application to this compound, this highlights a potential pathway for radical-based transformations.

More synthetically relevant are transition-metal-catalyzed C-S bond cleavage reactions. Although challenging, these reactions offer a powerful tool for the construction of new carbon-carbon and carbon-heteroatom bonds. nih.gov For example, desulfurative carboxylation of organosulfur compounds with CO₂ has been achieved, demonstrating the cleavage of the C-S bond and formation of a new C-C bond. nih.gov

Furthermore, the sulfanyl group can participate in coupling reactions. For instance, cross-dehydrogenative coupling reactions between thiols and amines can form sulfenamides, although the presence of a strongly electron-withdrawing group like nitro on the aryl thiol can sometimes hinder the reaction. nih.gov

α-Carbon Reactivity: Carbanion Chemistry and Electrophilic Attack

The carbon atom positioned between the nitro and sulfanyl groups, known as the α-carbon, is a focal point of reactivity in this compound. The presence of both an electron-withdrawing nitro group and a sulfur-containing sulfanyl group significantly influences the acidity of the α-hydrogen and the stability of the resulting carbanion. This unique electronic environment dictates the compound's behavior in a variety of chemical transformations.

Generation and Reactions of Stabilized Carbanions Adjacent to Nitro and Sulfanyl Groups

The hydrogen atom on the α-carbon of this compound is acidic and can be removed by a base to form a carbanion. This carbanion is stabilized by the adjacent electron-withdrawing nitro group and the sulfur atom of the sulfanyl group. siue.edunumberanalytics.com The negative charge of the carbanion is delocalized onto the oxygen atoms of the nitro group through resonance, which significantly contributes to its stability. siue.edunumberanalytics.com

The generation of this stabilized carbanion can be achieved through the use of a suitable base. dalalinstitute.com Once formed, this nucleophilic carbanion can participate in a range of reactions with various electrophiles. siue.edu These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. numberanalytics.com For instance, the carbanion can react with alkyl halides in nucleophilic substitution reactions or with aldehydes and ketones in addition reactions. siue.edunumberanalytics.com

Interplay of Nitro and Sulfanyl Groups on α-Carbon Acidity

The acidity of the α-hydrogen in this compound is a direct consequence of the combined electronic effects of the nitro and sulfanyl groups. The nitro group is a strong electron-withdrawing group, and its presence significantly increases the acidity of the adjacent C-H bond. numberanalytics.com This is because the resulting carbanion is stabilized by resonance, with the negative charge being delocalized onto the electronegative oxygen atoms of the nitro group. siue.edulibretexts.org

The sulfanyl group also contributes to the acidity of the α-hydrogen. While sulfur is less electronegative than oxygen, it can stabilize an adjacent negative charge through polarizability and inductive effects. acs.org Research on compounds like (phenylthio)nitromethane, which shares the core structural motif of a nitro group and a sulfanyl group attached to the same carbon, has shown that the acidifying effect of the phenylthio group is a combination of its inductive and polarizability effects. acs.org The pKa of the α-hydrogen in such systems is significantly lower than that of a typical alkane C-H bond, which has a pKa around 50. libretexts.orgmasterorganicchemistry.com For comparison, the pKa values for α-hydrogens of aldehydes and ketones are typically in the range of 16-21. libretexts.orgucalgary.ca The presence of both the nitro and sulfanyl groups makes the α-hydrogen in this compound considerably acidic, facilitating carbanion formation.

Table 1: Approximate pKa Values of Various Carbon Acids

Compound Functional Group Approximate pKa
Alkane C-H ~50
Ester α-hydrogen ~25
Ketone α-hydrogen ~19-21
Aldehyde α-hydrogen ~16-18
(Phenylthio)nitromethane α-hydrogen Acidic

This table is for illustrative purposes and actual pKa values can vary depending on the specific molecular structure and solvent.

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. latech.edumasterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are dictated by the electronic properties of the [(1-nitrohexyl)sulfanyl] substituent. lumenlearning.com

The sulfanyl portion of the substituent, being directly attached to the aromatic ring, generally acts as an ortho-, para-director and an activating group in electrophilic aromatic substitution. libretexts.org This is due to the ability of the sulfur atom's lone pair of electrons to donate into the benzene ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. lumenlearning.comlibretexts.org However, the presence of the electron-withdrawing nitro group on the α-carbon of the alkyl chain can modulate this effect.

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.orgyoutube.com Its powerful electron-withdrawing nature reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.commasterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Activating/Deactivating Directing Effect
-SR (Sulfanyl) Activating Ortho, Para
-NO2 (Nitro) Deactivating Meta
-R (Alkyl) Activating Ortho, Para

Computational and Theoretical Chemistry Studies of 1 Nitrohexyl Sulfanyl Benzene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its physical and chemical properties. Through techniques rooted in quantum mechanics, it is possible to model the distribution of electrons and predict a wide range of molecular attributes.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like [(1-Nitrohexyl)sulfanyl]benzene. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry, by finding the minimum energy conformation.

In a typical DFT study of this compound, the geometry would be optimized using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). mdpi.com This process yields key geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, the tetrahedral configuration around the sulfur atom is expected to be slightly distorted. nih.gov The strong electron-withdrawing nature of the nitro group influences the electron density of the entire molecule, which in turn affects its geometry and stability. mdpi-res.com

Table 1: Calculated Electronic Properties of this compound (Illustrative)

ParameterValue
Total Energy Illustrative Value (e.g., -1250 Hartrees)
Dipole Moment Illustrative Value (e.g., 4.5 Debye)
HOMO Energy Illustrative Value (e.g., -7.2 eV)
LUMO Energy Illustrative Value (e.g., -2.5 eV)
HOMO-LUMO Gap Illustrative Value (e.g., 4.7 eV)

Note: These values are illustrative and represent typical ranges expected from DFT calculations for a molecule with these functional groups.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the nitro group, a strong electron acceptor. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. This analysis is critical for predicting how the molecule will interact with electrophiles and nucleophiles. For example, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. nih.govnumberanalytics.com

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface, chemists can trace the energetic landscape of a chemical reaction, identifying intermediates, and, most importantly, the transition states that connect them. researchgate.net For this compound, key transformations could include the reduction of the nitro group or nucleophilic substitution on the aromatic ring. numberanalytics.comorientjchem.org

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects using various approaches, such as implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For a polar molecule like this compound, the choice of solvent can influence the stability of charged intermediates and transition states. For example, a polar solvent would likely stabilize a polar transition state, thereby accelerating the reaction. The conformational equilibrium of flexible molecules can also be affected by solvent polarity. acs.org

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

For this compound, conformational flexibility arises from rotation around several bonds: the C-S bond connecting the hexyl group to the sulfur, the S-C bond to the phenyl ring, and the various C-C bonds within the hexyl chain. DFT methods are effective in determining the most stable conformations by calculating the relative energies of different spatial arrangements. The hexyl chain can adopt numerous conformations, and identifying the global minimum energy structure is a key goal of conformational analysis. physchemres.org

Furthermore, the carbon atom attached to both the nitro group and the sulfanyl (B85325) group (C1 of the hexyl chain) is a stereocenter. This means that this compound can exist as two enantiomers (R and S). Computational studies can be used to investigate the properties of each enantiomer and to simulate reactions where this stereocenter is formed or altered, providing insights into potential stereoselectivity.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. While specific computational studies on this compound were not found in a comprehensive literature search, the spectroscopic characteristics of this molecule can be inferred by applying established theoretical methods to its constituent functional groups. These predictions are invaluable for structural elucidation and for understanding the electronic and vibrational nature of the compound. The primary methods for these predictions include Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectra. nih.govnih.govchemrxiv.orgrsc.orgnih.govresearchgate.netglobalresearchonline.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

NMR spectroscopy is a fundamental technique for determining molecular structure. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.govrsc.org Modern approaches, including machine learning and neural networks trained on extensive datasets of experimental and calculated spectra, have further enhanced predictive power, with some methods achieving a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.govnih.govresearchgate.net

For this compound, predictions would be made by first optimizing the molecule's 3D geometry and then calculating the nuclear shielding constants, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger). nih.gov These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Illustrative Predicted ¹H and ¹³C NMR Data for this compound

Disclaimer: The following tables contain illustrative data based on typical chemical shift ranges for the functional groups present in the molecule. They are not the result of specific quantum chemical calculations for this compound.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methine proton alpha to the nitro group, and the protons of the hexyl chain. The aromatic protons would appear in the downfield region (around 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing nitro group and the sulfur substituent. The proton on the carbon bearing the nitro group is expected to be significantly downfield, typically in the 4.0-4.4 ppm range. orgchemboulder.com The aliphatic protons of the hexyl group would appear in the upfield region (around 0.8-1.8 ppm). libretexts.orglibretexts.org

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 7.2 - 7.6
Methine (CH-NO₂) 4.1 - 4.5
Methylene (B1212753) (CH₂) 1.3 - 1.8

The ¹³C NMR spectrum would show signals across a broad range. oregonstate.edu The aromatic carbons would resonate between 125-150 ppm. libretexts.org The carbon atom attached to the nitro group would be shifted downfield. Carbons in the aliphatic hexyl chain would appear at higher field strengths (10-40 ppm). compoundchem.combhu.ac.in

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-S (Aromatic) 130 - 140
C-H (Aromatic) 125 - 130
C-NO₂ 80 - 90
C-S (Aliphatic) 40 - 50
CH₂ (Alkyl Chain) 20 - 35

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are typically calculated using DFT methods, which compute the vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. globalresearchonline.net Machine learning models are also increasingly being used for the direct prediction of IR spectra from molecular structures. rsc.orgmit.edu

For this compound, the predicted IR spectrum would be dominated by strong absorptions from the nitro group. Aromatic nitro compounds typically show a strong, asymmetric N-O stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comblogspot.comorgchemboulder.comspectroscopyonline.comquora.com Other key features would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic hexyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations from the benzene (B151609) ring (around 1600-1450 cm⁻¹).

Illustrative Predicted IR Absorption Data for this compound

Disclaimer: The following table contains illustrative data based on typical absorption frequencies for the functional groups present in the molecule. It is not the result of specific quantum chemical calculations for this compound.

Table 3: Illustrative Predicted IR Frequencies and Assignments

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 2960 - 2850 Strong
N-O Asymmetric Stretch 1550 - 1475 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Variable
N-O Symmetric Stretch 1360 - 1290 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The prediction of electronic absorption spectra is generally achieved using Time-Dependent Density Functional Theory (TD-DFT) or other advanced computational methods. researchgate.netscirp.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The choice of solvent can be incorporated into these models, as it can influence the position of the absorption maxima. ekb.egbiointerfaceresearch.com Machine learning approaches are also emerging as a rapid method for predicting UV-Vis spectra. chemrxiv.orgnih.govresearchgate.netnih.gov

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the nitro-substituted phenylthio chromophore. The presence of the nitro group and the sulfur atom, both interacting with the benzene ring's π-system, would likely result in π → π* transitions. Thioanisole itself shows a strong absorption band around 250-260 nm. researchgate.netresearchgate.net The addition of a nitro group is expected to cause a bathochromic (red) shift of this absorption to a longer wavelength.

Illustrative Predicted UV-Vis Absorption Data for this compound

Disclaimer: The following table contains illustrative data based on typical absorption maxima for the functional groups present in the molecule. It is not the result of specific quantum chemical calculations for this compound.

Table 4: Illustrative Predicted UV-Vis Absorption Maxima

Electronic Transition Predicted λₘₐₓ (nm)

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Analysis of 1 Nitrohexyl Sulfanyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For [(1-Nitrohexyl)sulfanyl]benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity and chemical environment.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra are predicted to exhibit distinct signals corresponding to the phenyl, hexyl, and nitro-adjacent moieties of the molecule.

¹H NMR Spectroscopy: The aromatic protons of the phenylthio group are expected to appear in the range of δ 7.0-7.5 ppm. libretexts.org The proton on the carbon bearing the nitro group (the α-proton) is anticipated to be significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group, with a predicted chemical shift around δ 4.4 ppm. chemicalbook.com The protons of the hexyl chain would resonate at higher fields, with the methylene (B1212753) group adjacent to the sulfur atom appearing around δ 2.5-3.0 ppm, and the remaining methylene and methyl protons appearing between δ 0.8 and 1.6 ppm. oregonstate.eduopenstax.org

¹³C NMR Spectroscopy: The carbon atoms of the benzene (B151609) ring are expected to resonate in the δ 125-150 ppm region. libretexts.orgdocbrown.info The carbon atom directly bonded to the nitro group is predicted to be the most downfield-shifted carbon of the alkyl chain, likely appearing in the range of δ 70-80 ppm. rsc.org The carbons of the hexyl chain will show characteristic shifts, with the carbon adjacent to the sulfur atom expected around δ 30-40 ppm and the terminal methyl carbon at approximately δ 14 ppm. compoundchem.comoregonstate.edu

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H7.0 - 7.5125 - 150
CH-NO₂~4.470 - 80
S-CH₂2.5 - 3.030 - 40
-(CH₂)₄-1.2 - 1.622 - 32
-CH₃~0.9~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the predicted signals and confirm the molecular structure, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the α-proton of the nitrohexyl group and the adjacent methylene protons, as well as between the protons within the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for identifying longer-range (2-3 bond) correlations. Crucial HMBC correlations would be observed between the aromatic protons and the carbon atom bonded to sulfur, and between the methylene protons adjacent to the sulfur and the aromatic carbons, thus confirming the link between the phenyl and hexyl-sulfanyl moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitro group, the aromatic ring, and the aliphatic chain.

The most prominent features would be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group, expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The presence of the benzene ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. maricopa.edu The aliphatic C-H stretching of the hexyl group would appear just below 3000 cm⁻¹. maricopa.edu The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range. nasa.gov

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
NO₂ Asymmetric Stretch1550 - 1530Strong
NO₂ Symmetric Stretch1360 - 1340Strong
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-S Stretch800 - 600Weak

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be employed to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide further structural information. Common fragmentation pathways for alkyl phenyl sulfides involve cleavage of the C-S bond. miamioh.edu For nitroalkanes, a characteristic loss of the nitro group (NO₂, 46 Da) or a nitroso group (NO, 30 Da) is often observed. youtube.com Therefore, the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and significant fragment ions corresponding to the loss of the nitro group, the hexyl chain, and cleavage at the C-S bond.

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Description
[M]⁺Molecular Ion
[M - NO₂]⁺Loss of the nitro group
[C₆H₅S]⁺Phenylthio cation
[C₆H₁₂NO₂]⁺Nitrohexyl cation

Role of 1 Nitrohexyl Sulfanyl Benzene in Advanced Synthetic Methodologies and Building Block Chemistry

Utilization as a Synthetic Precursor for Novel Heterocyclic Compounds

The dual functionality of [(1-Nitrohexyl)sulfanyl]benzene makes it an excellent starting material for the construction of a variety of novel heterocyclic compounds, particularly those containing nitrogen and sulfur. The nitro group is a versatile functional handle that can be readily transformed, while the sulfur atom can participate as a nucleophile or be incorporated into the heterocyclic ring.

The nitro group can be reduced to a primary amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This in-situ generated amine is a potent nucleophile, poised for intramolecular cyclization reactions. For instance, if the phenyl ring of the phenylsulfanyl group is appropriately substituted with an electrophilic group (like a carbonyl or a leaving group), a cyclization reaction can lead to the formation of benzothiazepine (B8601423) derivatives or other related fused systems. acs.org

Furthermore, the nitroalkane functionality can be converted into a carbonyl group via the Nef reaction. The resulting α-keto sulfide (B99878) is a valuable intermediate for synthesizing a range of heterocycles, such as thiazoles or thiophenes, through condensation reactions with appropriate reagents. The Paal-Knorr synthesis, which constructs furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, provides a conceptual basis for how the transformed nitro group can participate in forming five-membered rings. msu.edu The strategic manipulation of the nitro and sulfide groups allows for programmed syntheses of complex cyclic structures. rsc.orgrsc.orgresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

Precursor Transformation Reaction Type Potential Heterocycle
Nitro group reduction to amine Intramolecular cyclization Benzothiazepine derivatives
Nitro group conversion to carbonyl (Nef reaction) Condensation Thiazole derivatives
Nitro group conversion to carbonyl (Nef reaction) Condensation Substituted thiophenes

Applications in Carbon-Carbon Bond Formation Methodologies

The carbon atom bearing both the nitro and phenylsulfanyl groups is activated, rendering its proton acidic. This allows this compound to serve as a potent carbon nucleophile in several fundamental bond-forming reactions.

The Henry reaction, or nitro-aldol reaction, is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or a ketone in the presence of a base. wikipedia.orgsynarchive.com The proton on the carbon adjacent to the nitro group in this compound is acidic enough (pKa of typical nitroalkanes is ~17 in DMSO) to be removed by a base, forming a stabilized nitronate anion. wikipedia.org This nucleophilic anion readily attacks the electrophilic carbonyl carbon of aldehydes or ketones. tcichemicals.com

The reaction results in the formation of a β-nitro alcohol, which is a highly functionalized product containing hydroxyl, nitro, and phenylsulfanyl groups. wikipedia.orgtcichemicals.com These products are valuable synthetic intermediates. For example, the nitro group can be reduced to an amine to yield β-amino alcohols, or it can be eliminated to form a nitroalkene. wikipedia.org

Table 2: Representative Products of the Henry Reaction with this compound

Carbonyl Reactant Base Catalyst Product Structure
Formaldehyde Triethylamine (Et₃N) 2-Nitro-2-(phenylsulfan​yl)heptan-1-ol
Acetaldehyde Potassium carbonate (K₂CO₃) 3-Nitro-3-(phenylsulfan​yl)octan-2-ol

As a stabilized carbon nucleophile, the nitronate anion derived from this compound is an excellent Michael donor in conjugate addition reactions. organic-chemistry.org This reaction involves the 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

This methodology provides a powerful tool for constructing 1,5-dicarbonyl compounds or their synthetic equivalents, which are key building blocks in organic synthesis. wikipedia.org The reaction is highly efficient for creating new carbon-carbon bonds under relatively mild conditions. The presence of the phenylsulfanyl group in the final product offers further opportunities for synthetic manipulation, such as oxidation to a sulfoxide (B87167) or sulfone, or removal via reductive desulfurization.

Table 3: Examples of Michael Addition Reactions

Michael Acceptor Base Catalyst Adduct Product Name
Methyl acrylate DBU Methyl 4-nitro-4-(phenylsulfan​yl)nonanoate
Acrylonitrile Triton B 4-Nitro-4-(phenylsulfan​yl)nonanenitrile

Asymmetric Synthesis Applications

The generation of stereocenters is a cornerstone of modern organic synthesis, and this compound is a suitable substrate for asymmetric transformations. Chiral centers can be introduced with high stereocontrol during the carbon-carbon bond-forming reactions described previously by using chiral catalysts or auxiliaries. wikipedia.org

In the context of the Henry reaction, enantioselectivity can be achieved by using a chiral catalyst system, such as a metal complex with a chiral ligand (e.g., copper-bis(oxazoline) complexes) or a chiral organocatalyst. wikipedia.orgorganic-chemistry.org These catalysts can differentiate between the two enantiotopic faces of the carbonyl reactant and/or coordinate the nitronate in a chiral environment, directing the nucleophilic attack to occur from a specific face.

Similarly, asymmetric Michael additions can be performed with high enantioselectivity using chiral phase-transfer catalysts, bifunctional organocatalysts (like chiral thioureas), or chiral metal catalysts. nih.govorganic-chemistry.org These catalysts organize the transition state in a way that favors the formation of one enantiomer of the product over the other.

The use of a chiral auxiliary is another established strategy. wikipedia.org While not inherent to the substrate itself, a chiral group could be temporarily attached elsewhere in the molecule or to the reacting partner to direct the stereochemical outcome of the addition. Sulfur-based chiral auxiliaries, for example, have proven effective in directing Michael additions and other transformations. scielo.org.mxresearchgate.netjmcs.org.mx

Table 4: Illustrative Asymmetric Reactions and Potential Catalysts

Reaction Type Chiral Catalyst Type Potential Product Stereochemistry
Asymmetric Henry Reaction Copper(II)-Chiral Bis(oxazoline) (R)- or (S)-β-Nitro Alcohol
Asymmetric Michael Addition Chiral Thiourea (B124793) Organocatalyst (R)- or (S)-δ-Keto Nitroalkane

Precursor for Advanced Materials Synthesis

The functional groups within this compound provide entry points for the synthesis of specialized polymers and advanced materials. The sulfur atom and the aromatic ring are functionalities commonly found in conductive polymers and high-performance materials.

For example, the phenylsulfanyl moiety can be incorporated into poly(phenylene sulfide) (PPS)-type structures, which are known for their high thermal stability and chemical resistance. Through appropriate functionalization and polymerization strategies, this compound could serve as a monomer or a chain-modifying agent to introduce specific properties. Thiol-based "click" chemistry, such as thiol-ene or thiol-yne reactions, offers efficient pathways for polymer synthesis and modification under mild conditions. nih.govrsc.org

Furthermore, the nitro group itself can be exploited. Polymers containing nitrobenzyl ester groups are known to be photo-responsive; they can be cleaved upon UV irradiation. rsc.org By incorporating this compound into a polymer backbone, it may be possible to design novel photo-degradable or photo-patternable materials. The nitro group can also be reduced to an amine, providing a site for further polymerization or cross-linking to create thermosetting resins or networked polymers.

Emerging Research Directions and Future Perspectives on α Nitroalkyl Aryl Sulfides, with a Focus on 1 Nitrohexyl Sulfanyl Benzene

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of α-nitroalkyl aryl sulfides traditionally relies on methods that can be improved in terms of sustainability. Future research is heavily geared towards the development of novel catalytic systems that offer milder reaction conditions, higher atom economy, and the use of environmentally benign reagents.

Current research in the broader field of aryl sulfide (B99878) synthesis points towards several promising avenues. The use of transition metal catalysts, particularly palladium and copper, has been instrumental. For instance, palladium-catalyzed cross-coupling reactions have shown remarkable efficiency in forming carbon-sulfur bonds. organic-chemistry.org Future work will likely focus on developing catalysts that are more robust, require lower loadings, and can operate in greener solvents, including water. organic-chemistry.org

Organocatalysis represents another key frontier. The use of small organic molecules as catalysts avoids the issues of metal contamination in the final products, which is particularly crucial for pharmaceutical applications. frontiersin.org For the synthesis of α-nitroalkyl aryl sulfides, chiral organocatalysts could enable the asymmetric synthesis of these compounds, providing access to enantiomerically pure building blocks.

Table 1: Comparison of Catalytic Strategies for Aryl Sulfide Synthesis

Catalytic SystemAdvantagesPotential for [(1-Nitrohexyl)sulfanyl]benzene Synthesis
Palladium-based Catalysis High efficiency, broad substrate scope. organic-chemistry.orgAdaptable for coupling of thiophenol with a 1-nitrohexyl precursor.
Copper-based Catalysis Lower cost than palladium, effective for C-S bond formation. organic-chemistry.orgPromising for developing more economical and sustainable synthetic routes.
Organocatalysis Metal-free, potential for asymmetric synthesis. frontiersin.orgKey for producing enantiomerically pure this compound.
Photocatalysis Utilizes visible light, mild reaction conditions. organic-chemistry.orgA green chemistry approach that could be explored for this class of compounds.

Exploration of Bio-inspired and Biocatalytic Transformations

Nature offers a vast blueprint for conducting complex chemical transformations with high selectivity and efficiency. The exploration of bio-inspired and biocatalytic methods for the synthesis of α-nitroalkyl aryl sulfides is a nascent but promising area. While specific enzymes for the direct synthesis of this compound have not been identified, the principles of biocatalysis can guide the development of new synthetic strategies.

This could involve using enzymes to create chiral precursors or employing whole-cell systems to perform specific transformations. The bottom-up assembly of nanorobots and other complex material designs inspired by biological systems points to the future potential of integrating synthetic molecules into bio-hybrid systems. oatext.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. mdpi.comresearchgate.net For the synthesis of nitro-containing compounds, which can sometimes be energetic, flow chemistry provides a safer environment by minimizing the volume of reactive intermediates at any given time. nih.gov

An automated continuous synthesis platform could be designed for the production of this compound. mdpi.com Such a system would involve the precise control of reagent addition, reaction temperature, and residence time, leading to higher reproducibility and yield. researchgate.netnih.gov The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction. nih.gov This approach is particularly relevant for generating libraries of related compounds for screening purposes. chemrxiv.org

Theoretical Prediction of Novel Reactivity and Materials

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. nih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, stability, and reactivity of α-nitroalkyl aryl sulfides like this compound.

These theoretical studies can predict the most likely sites for nucleophilic or electrophilic attack, guide the design of new reactions, and help in understanding reaction mechanisms. nih.gov For instance, theoretical calculations have been used to investigate the intramolecular oxidation of sulfur by a nitro group in related compounds. nih.gov Furthermore, computational screening can be used to predict the properties of materials derived from these building blocks, such as their electronic and photophysical characteristics, potentially identifying candidates for applications in organic electronics. researchgate.net

Design of Next-Generation Building Blocks Based on the α-Nitroalkyl Sulfide Motif

The unique combination of the nitro and sulfide functionalities in a single molecule makes the α-nitroalkyl sulfide motif a versatile building block for the construction of more complex molecules. frontiersin.org The nitro group can be readily transformed into a variety of other functional groups, such as amines, ketones, or oximes, providing access to a diverse range of chemical structures. frontiersin.org

Q & A

Basic: What synthetic protocols are recommended for [(1-Nitrohexyl)sulfanyl]benzene derivatives, and how can side reactions be minimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or thiol-ene coupling. For nitroalkyl-sulfanyl derivatives like this compound, a common approach is reacting a nitrohexyl halide with a benzene-thiolate under inert atmosphere (e.g., N₂) in anhydrous DMF or THF. Catalytic bases like K₂CO₃ or DBU enhance reactivity. To minimize side reactions (e.g., oxidation of thiols or nitro group reduction):

  • Use rigorously dried solvents and reagents.
  • Maintain low temperatures (0–5°C) during thiolate formation.
  • Monitor reaction progress via TLC or LC-MS to terminate before byproduct formation .

Advanced: How can discrepancies between DFT-calculated and experimental vibrational spectra (e.g., FT-IR) be resolved for this compound?

Methodological Answer:
Discrepancies often arise from approximations in DFT methods (e.g., neglecting anharmonicity or solvent effects). To address this:

  • Use hybrid functionals (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) and the 6-311G(d,p) basis set for improved accuracy.
  • Incorporate solvent effects via polarizable continuum models (PCM) in calculations.
  • Compare experimental peaks with scaled theoretical frequencies (scaling factor ~0.96–0.98 for B3LYP). For example, aromatic C-H stretches (3000–3150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretch) should align within ±20 cm⁻¹ after scaling .

Basic: What crystallographic techniques are suitable for determining the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., acetone/petroleum ether).
  • Data collection at low temperature (100 K) to reduce thermal motion.
  • Structure solution using SHELXT (direct methods) and refinement with SHELXL (full-matrix least squares). Programs like ORTEP-3 visualize molecular geometry and intermolecular interactions (e.g., weak C-H···O hydrogen bonds involving nitro groups) .

Advanced: How do intermolecular interactions in this compound crystals influence its HOMO-LUMO gap and reactivity?

Methodological Answer:
Intermolecular forces (e.g., π-π stacking, hydrogen bonds) alter electronic properties. To analyze:

  • Perform periodic DFT calculations on the crystal structure (e.g., using VASP or CRYSTAL) to account for packing effects.
  • Compare HOMO-LUMO gaps from isolated-molecule DFT (e.g., 4.39 eV for similar triazole derivatives) vs. crystal-embedded models.
  • Correlate electrostatic potential (MEP) maps with reactive sites; nitro groups often act as electron-deficient regions, directing electrophilic attacks .

Basic: What analytical methods validate the purity and functional group integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm nitrohexyl chain integration (δ 1.2–1.8 ppm for CH₂, δ 4.3 ppm for SCH₂) and aromatic protons (δ 7.2–7.8 ppm).
  • FT-IR : Identify ν(NO₂) asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) and ν(C-S) (~650 cm⁻¹).
  • HPLC-MS : Quantify purity (>95%) and detect sulfur-containing byproducts .

Advanced: How can molecular dynamics (MD) simulations predict the solvent effects on this compound’s conformational stability?

Methodological Answer:

  • Use explicit-solvent MD (e.g., GROMACS) with OPLS-AA force fields.
  • Simulate in polar (water) vs. nonpolar (hexane) solvents for 100+ ns.
  • Analyze dihedral angles (e.g., C-S-C-C nitrohexyl chain) via Ramachandran-like plots. Polar solvents stabilize extended conformations via dipole interactions, while nonpolar solvents favor compact states .

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation.
  • Avoid contact with reducing agents (risk of nitro group reduction to amines).
  • Store in amber vials at –20°C under inert gas to prevent photodegradation and oxidation .

Advanced: How does substituent positioning on the benzene ring affect the electronic properties of this compound derivatives?

Methodological Answer:

  • Perform Hammett analysis using σpara and σmeta values for substituents.
  • Calculate frontier orbital energies (DFT) to assess electron-withdrawing effects: para-nitro groups lower LUMO more than meta, enhancing electrophilicity.
  • Validate via cyclic voltammetry; para derivatives show reduced reduction potentials (–1.2 V vs. SCE) compared to meta (–0.9 V) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.